molecular formula C22H18Cl2O6 B1197900 diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate CAS No. 67194-00-7

diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate

Katalognummer: B1197900
CAS-Nummer: 67194-00-7
Molekulargewicht: 449.3 g/mol
InChI-Schlüssel: PACDPKWNDSWLNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 5,16-dichloro-9,12-dioxapentacyclo[97002,1003,8013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate is a complex organic compound characterized by its unique pentacyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of chloro and dioxo groups. The final step involves esterification to introduce the diethyl dicarboxylate groups. Reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chloro groups or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate can be compared with other similar compounds, such as:

  • Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d’]cyclobuta[1,2-b:4,3-b’]difuran-5a,5b-dicarboxylate
  • 3,3′-diethyl-5,5′-dichloro-9-ethylthiacarbocyanine

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique pentacyclic structure of this compound sets it apart, providing distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

67194-00-7

Molekularformel

C22H18Cl2O6

Molekulargewicht

449.3 g/mol

IUPAC-Name

diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate

InChI

InChI=1S/C22H18Cl2O6/c1-3-27-19(25)21-17(13-9-11(23)5-7-15(13)29-21)18-14-10-12(24)6-8-16(14)30-22(18,21)20(26)28-4-2/h5-10,17-18H,3-4H2,1-2H3

InChI-Schlüssel

PACDPKWNDSWLNT-UHFFFAOYSA-N

SMILES

CCOC(=O)C12C(C3C1(OC4=C3C=C(C=C4)Cl)C(=O)OCC)C5=C(O2)C=CC(=C5)Cl

Kanonische SMILES

CCOC(=O)C12C(C3C1(OC4=C3C=C(C=C4)Cl)C(=O)OCC)C5=C(O2)C=CC(=C5)Cl

Synonyme

cis,syn photodimer of ethyl 5-chlorobenzofuran- 2-carboxylate
diethyl (4b-alpha,4c-alpha,9a-alpha,9b-alpha)-3,6-dichlorocyclobuta(1,2-b:3,4-b')bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.